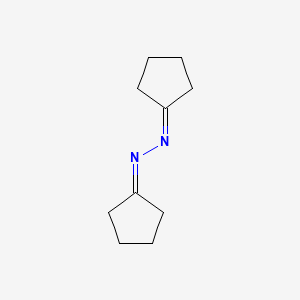
Cyclopentanone, cyclopentylidenehydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, cyclopentylidenehydrazone is a chemical compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 . It is a derivative of cyclopentanone and is characterized by the presence of a hydrazone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanone, cyclopentylidenehydrazone can be synthesized through the reaction of cyclopentanone with cyclopentylhydrazine. The reaction typically involves the condensation of cyclopentanone with cyclopentylhydrazine under acidic or basic conditions to form the hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanone, cyclopentylidenehydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, cyclopentylidenehydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclopentanone, cyclopentylidenehydrazone involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions and other reactive species, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or protein binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A precursor to cyclopentanone, cyclopentylidenehydrazone, used in various chemical syntheses.
Cyclopentanol: Another related compound with applications in the perfume industry and as a solvent.
Cyclopentylhydrazine: The hydrazine derivative used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific hydrazone functional group, which imparts distinct reactivity and applications compared to its related compounds. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
20615-04-7 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
N-(cyclopentylideneamino)cyclopentanimine |
InChI |
InChI=1S/C10H16N2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h1-8H2 |
InChI-Schlüssel |
KFQDLKRAVRTKMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NN=C2CCCC2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)
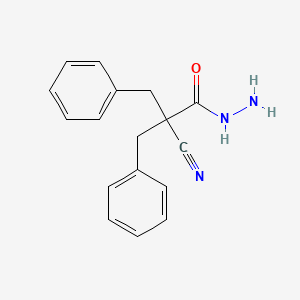
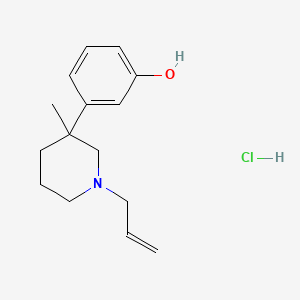
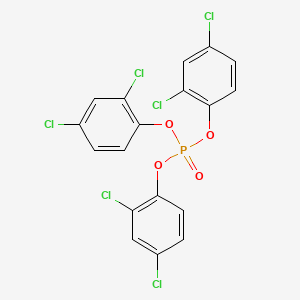


![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)
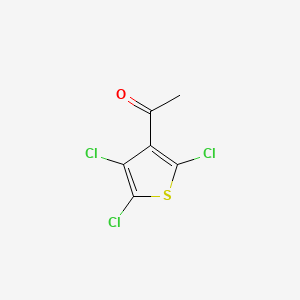
![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
